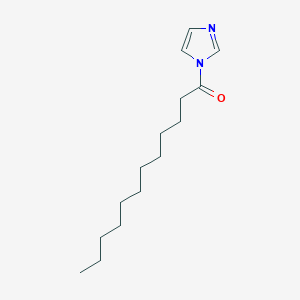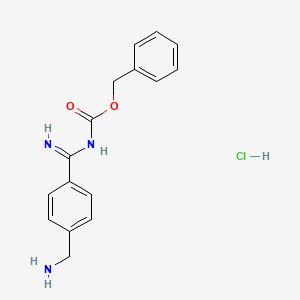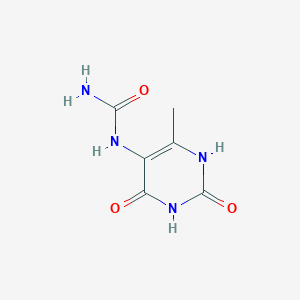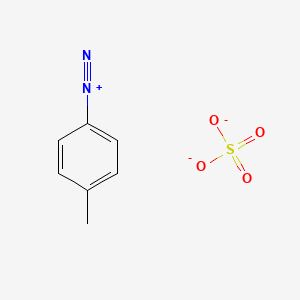![molecular formula C6H11N3O B14137276 2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one CAS No. 89176-12-5](/img/structure/B14137276.png)
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a triazabicycloheptane core with two methyl groups at the 2-position and a ketone functional group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with a suitable ketone or aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents such as chloroform or acetone, and the process may require heating to facilitate the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The ketone group may also play a role in binding interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one
- 1-Methyl-4-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-5-one
Uniqueness
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. This sets it apart from other similar bicyclic compounds, making it a valuable molecule for various research applications.
Propriétés
Numéro CAS |
89176-12-5 |
|---|---|
Formule moléculaire |
C6H11N3O |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H11N3O/c1-6(2)8-7-5(10)4-3-9(4)6/h4,8H,3H2,1-2H3,(H,7,10) |
Clé InChI |
JNEZEEARNLPVJD-UHFFFAOYSA-N |
SMILES canonique |
CC1(NNC(=O)C2N1C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)

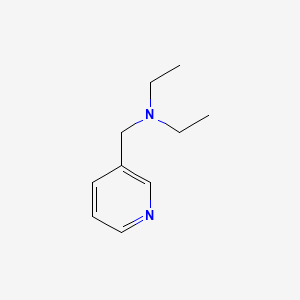

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)

